REACTION_CXSMILES
|
FC1C=C(F)C=C(F)C=1.[N+]([O-])([O-])=O.[K+].[F:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[C:20]([F:25])[C:19]([N+:26]([O-:28])=[O:27])=[C:18]([F:29])[C:17]=1[N+:30]([O-:32])=[O:31]>>[F:15][C:16]1[CH:21]=[C:20]([F:25])[C:19]([N+:26]([O-:28])=[O:27])=[C:18]([F:29])[C:17]=1[N+:30]([O-:32])=[O:31].[F:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[C:20]([F:25])[C:19]([N+:26]([O-:28])=[O:27])=[C:18]([F:29])[C:17]=1[N+:30]([O-:32])=[O:31] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)F)F
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)F)F
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
1,3,5-trifluoro-2,4,6-trinitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
must be kept at a temperature in the range of from about 30° C. to about 50° C
|
Type
|
TEMPERATURE
|
Details
|
also through external cooling of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
After the initial exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
is heated into the range of from about 140° C. to about 160° C. but preferably from 150° C. to 156° C. where it
|
Type
|
TEMPERATURE
|
Details
|
is maintained until the optimum
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
the yield will
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1)F)[N+](=O)[O-])F)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |